(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785614
InChI: InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3
SMILES: CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C
Molecular Formula: C26H54NO6PS
Molecular Weight: 539.8 g/mol

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

CAS No.:

Cat. No.: VC13785614

Molecular Formula: C26H54NO6PS

Molecular Weight: 539.8 g/mol

* For research use only. Not for human or veterinary use.

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate -

Specification

Molecular Formula C26H54NO6PS
Molecular Weight 539.8 g/mol
IUPAC Name (2-acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3
Standard InChI Key YPPZOKNKENLFTE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Thio-PAF belongs to the phosphocholine class of phospholipids, characterized by a glycerophosphorylcholine backbone modified with a hexadecyl ether chain and a thioacetyl group. The molecular formula C₂₆H₅₄NO₆PS (molecular weight: 539.8 g/mol) reflects the incorporation of sulfur into the acetyl moiety . The IUPAC name, [(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, systematically describes its stereochemistry and functional groups .

Table 1: Molecular Properties of 2-Thio-PAF

PropertyValueSource
Molecular FormulaC₂₆H₅₄NO₆PS
Molecular Weight539.8 g/mol
IUPAC Name[(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
SMILESCCCCCCCCCCCCCCCCOCC@HSC(=O)C
InChI KeyYPPZOKNKENLFTE-AREMUKBSSA-N

Stereochemical Considerations

Synthesis and Analytical Characterization

Synthetic Routes

2-Thio-PAF is synthesized via stereoselective substitution of the acetyl oxygen in PAF C-16 with sulfur. Key steps include:

  • Etherification: Introduction of the hexadecyl chain via sn-1 ether linkage.

  • Thioacetylation: Replacement of the sn-2 acetyl oxygen with sulfur using thioacetylating agents.

  • Phosphorylation: Coupling of the phosphorylcholine moiety at the sn-3 position .

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm the positions of the hexadecoxy, thioacetyl, and phosphocholine groups. The thioester proton resonates at δ 2.35 ppm, distinct from oxygenated analogs .

  • Mass Spectrometry: High-resolution MS/MS fragments validate the molecular formula, with characteristic peaks at m/z 540.3 ([M+H]⁺) and 522.2 ([M+H−H₂O]⁺) .

Biological Applications and Enzyme Assays

Role in PAF Acetylhydrolase (PAF-AH) Studies

2-Thio-PAF serves as a chromogenic substrate for PAF-AH, an enzyme that hydrolyzes the sn-2 acetyl group of PAF. The thioester bond enables real-time monitoring of enzymatic activity via reaction with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which detects liberated thiols at 414 nm .

Table 2: Enzymatic Assay Parameters Using 2-Thio-PAF

ParameterConditionStudy
Substrate Concentration0.1–1.0 mM
Detection MethodDTNB (ΔA₄₁₄)
InhibitorsPMSF, TPCK, p-BPB
pH Optimum8.0 (Tris-HCl buffer)

Case Study: Rhodnius prolixus Salivary PAF-AH

In Rhodnius prolixus, 2-Thio-PAF hydrolysis by salivary PAF-AH demonstrated enzyme stability across pH 6.0–9.0 and temperature ranges (20–37°C). Activity peaked pre-feeding in adults (12.4 ± 1.2 nmol/min/mg), suggesting a role in blood meal acquisition by preventing host platelet aggregation .

Pharmacological and Therapeutic Implications

Inhibitor Screening

2-Thio-PAF-based assays identified AX10479, a Zn²⁺-dependent inhibitor of lipoprotein-associated phospholipase A₂ (Lp-PLA₂), with an IC₅₀ of 27 nM . This highlights its utility in drug discovery for atherosclerosis and inflammatory diseases.

Platelet Aggregation Studies

Incubation of 2-Thio-PAF with human platelets induced aggregation (EC₅₀: 45 nM), reversible by pre-treatment with salivary gland homogenates (82% inhibition at 1 mg/mL) . This dual functionality as agonist and substrate underscores its versatility in probing PAF signaling pathways.

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